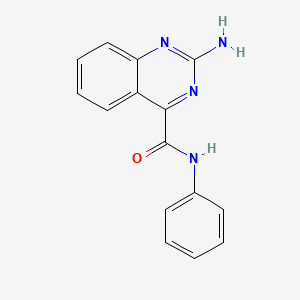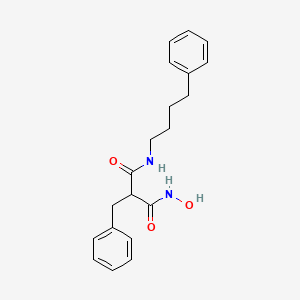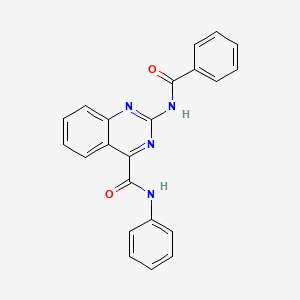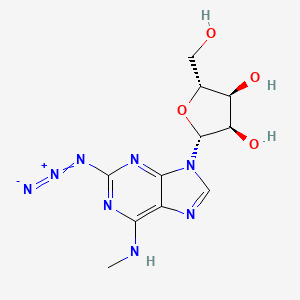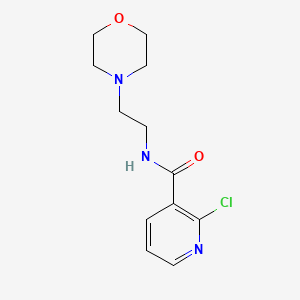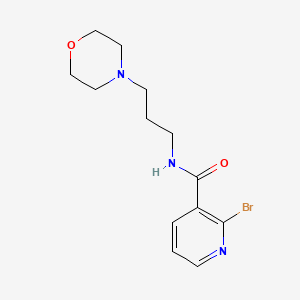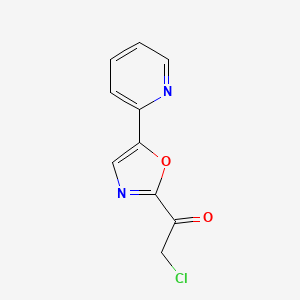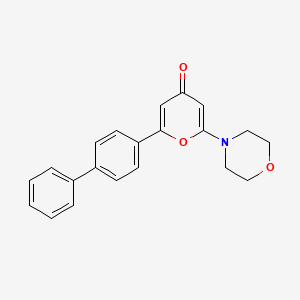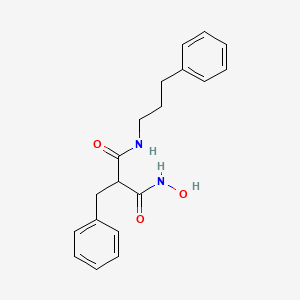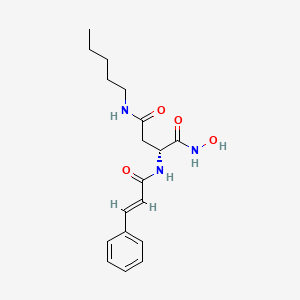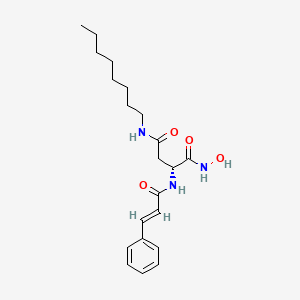
2-Cinnamamido-N1-hydroxy-N4-octylsuccinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cinnamamido-N1-hydroxy-N4-octylsuccinamide typically involves the reaction of cinnamic acid derivatives with succinic anhydride and octylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as dichloromethane or ethanol, at a temperature range of 50-70°C. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control. The product is then purified using industrial-scale chromatography or crystallization techniques.
化学反応の分析
Types of Reactions
2-Cinnamamido-N1-hydroxy-N4-octylsuccinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Halogenation using bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-Cinnamamido-N1-hydroxy-N4-octylsuccinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and coatings with specific properties.
作用機序
The mechanism of action of 2-Cinnamamido-N1-hydroxy-N4-octylsuccinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
2-Cinnamamido-N1-hydroxy-N4-octylsuccinamide can be compared with other similar compounds, such as:
2-Cinnamamido-N1-hydroxy-N4-decylsuccinamide: Similar structure but with a longer alkyl chain.
2-Cinnamamido-N1-hydroxy-N4-hexylsuccinamide: Similar structure but with a shorter alkyl chain.
2-Cinnamamido-N1-hydroxy-N4-benzylsuccinamide: Similar structure but with a benzyl group instead of an alkyl chain.
The uniqueness of this compound lies in its specific alkyl chain length, which can influence its solubility, reactivity, and biological activity.
特性
分子式 |
C21H31N3O4 |
|---|---|
分子量 |
389.5 g/mol |
IUPAC名 |
(2R)-N-hydroxy-N'-octyl-2-[[(E)-3-phenylprop-2-enoyl]amino]butanediamide |
InChI |
InChI=1S/C21H31N3O4/c1-2-3-4-5-6-10-15-22-20(26)16-18(21(27)24-28)23-19(25)14-13-17-11-8-7-9-12-17/h7-9,11-14,18,28H,2-6,10,15-16H2,1H3,(H,22,26)(H,23,25)(H,24,27)/b14-13+/t18-/m1/s1 |
InChIキー |
TYVAVCSSCPJBHI-KAUXGEHWSA-N |
異性体SMILES |
CCCCCCCCNC(=O)C[C@H](C(=O)NO)NC(=O)/C=C/C1=CC=CC=C1 |
正規SMILES |
CCCCCCCCNC(=O)CC(C(=O)NO)NC(=O)C=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



